N-(3-iodo-4-methylphenyl)thiophene-2-carboxamide N-(3-iodo-4-methylphenyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19929447
InChI: InChI=1S/C12H10INOS/c1-8-4-5-9(7-10(8)13)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15)
SMILES:
Molecular Formula: C12H10INOS
Molecular Weight: 343.19 g/mol

N-(3-iodo-4-methylphenyl)thiophene-2-carboxamide

CAS No.:

Cat. No.: VC19929447

Molecular Formula: C12H10INOS

Molecular Weight: 343.19 g/mol

* For research use only. Not for human or veterinary use.

N-(3-iodo-4-methylphenyl)thiophene-2-carboxamide -

Specification

Molecular Formula C12H10INOS
Molecular Weight 343.19 g/mol
IUPAC Name N-(3-iodo-4-methylphenyl)thiophene-2-carboxamide
Standard InChI InChI=1S/C12H10INOS/c1-8-4-5-9(7-10(8)13)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15)
Standard InChI Key ITCQHBVAJWNONK-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)I

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N-(3-Iodo-4-methylphenyl)thiophene-2-carboxamide belongs to the class of thiophene carboxamides, which are notable for their aromatic heterocyclic structure. The compound’s IUPAC name reflects its substitution pattern: the thiophene ring is substituted at the 2-position with a carboxamide group (-CONH₂), while the phenyl ring attached to the amide nitrogen bears iodine at the 3-position and a methyl group at the 4-position.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₀INOS
Molecular Weight343.19 g/mol
IUPAC NameN-(3-iodo-4-methylphenyl)thiophene-2-carboxamide
Canonical SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)I
InChIKeyITCQHBVAJWNONK-UHFFFAOYSA-N

Structural Characterization

The compound’s structure has been validated through spectroscopic techniques such as nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LCMS). For example, the ¹H NMR spectrum of analogous thiophene carboxamides reveals distinct signals for the methyl group (~δ 2.3 ppm), aromatic protons (~δ 6.8–7.5 ppm), and amide NH protons (~δ 10.2 ppm) . The presence of iodine introduces significant deshielding effects, influencing chemical shifts in both ¹H and ¹³C NMR spectra.

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of N-(3-iodo-4-methylphenyl)thiophene-2-carboxamide typically involves multi-step reactions, including iodination, amide coupling, and cyclization. A common approach involves:

  • Iodination of 4-methylaniline: Introduction of iodine at the 3-position using iodinating agents such as N-iodosuccinimide (NIS) under acidic conditions.

  • Amide Formation: Coupling of 3-iodo-4-methylaniline with thiophene-2-carboxylic acid using carbodiimide-based coupling reagents (e.g., EDCI or DCC) in the presence of a catalyst like DMAP.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
IodinationNIS, H₂SO₄, CHCl₃, 0°C–25°C78–85
Amide CouplingEDCI, DMAP, DCM, rt, 12 h65–72

Mechanistic Insights

Density functional theory (DFT) studies on related thiophene derivatives suggest that the amide coupling proceeds via a nucleophilic acyl substitution mechanism. The carbonyl carbon of thiophene-2-carboxylic acid undergoes attack by the amine group of 3-iodo-4-methylaniline, facilitated by the activation of the carboxylic acid to a more reactive intermediate (e.g., an acyl chloride or mixed anhydride) .

Physicochemical Properties

Solubility and Stability

N-(3-Iodo-4-methylphenyl)thiophene-2-carboxamide exhibits limited solubility in polar solvents like water but is moderately soluble in dimethylformamide (DMF) and dichloromethane (DCM). Its stability under ambient conditions is influenced by the lability of the C–I bond, which may undergo photolytic or thermal degradation.

Table 3: Characteristic Spectral Signatures

TechniqueKey Signals
¹H NMRδ 2.30 (s, 3H, CH₃), δ 7.21–7.85 (m, 5H, Ar–H), δ 10.15 (s, 1H, NH)
¹³C NMRδ 21.4 (CH₃), δ 118.2 (C≡N), δ 138.5 (C–I), δ 161.1 (C=O)
LCMS (ESI+)m/z 343.1 [M+H]⁺, 685.3 [2M+H]⁺

Applications in Medicinal Chemistry and Materials Science

Materials Science Applications

The compound’s extended π-conjugation system and electron-withdrawing iodine atom make it a candidate for organic semiconductors. Preliminary studies indicate a bandgap of ~2.8 eV, suitable for optoelectronic devices .

Future Research Directions

  • Pharmacokinetic Profiling: Evaluate bioavailability and metabolic stability in preclinical models.

  • Synthetic Optimization: Develop catalytic asymmetric methods to access enantiomerically pure derivatives.

  • Device Integration: Test the compound’s performance in thin-film transistors or organic photovoltaics.

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